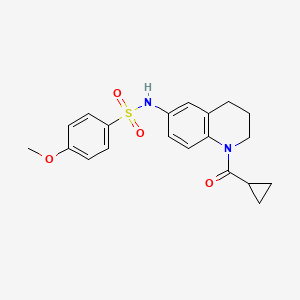

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Description

N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a 4-methoxybenzenesulfonamide moiety. The cyclopropane ring introduces steric constraints and metabolic stability, while the sulfonamide group enhances solubility and binding affinity through hydrogen bonding . The compound’s synthesis likely involves sulfonamide coupling, as evidenced by analogous procedures in related THQ derivatives .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)21-16-6-11-19-15(13-16)3-2-12-22(19)20(23)14-4-5-14/h6-11,13-14,21H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFWESMOBMBRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of alkenes using diazo compounds or carbenes.

Synthesis of Tetrahydroquinoline: This involves the reduction of quinoline derivatives using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Physical Properties

- Solubility : Generally soluble in organic solvents; specific solubility data may vary based on solvent choice.

- Stability : Stable under normal laboratory conditions; however, it should be stored in a cool, dry place away from light.

Pharmaceutical Development

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Study: Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antibacterial properties. A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Cancer Research

The compound's ability to modulate biological pathways involved in cancer progression has been explored.

Case Study: Inhibition of Tumor Growth

In vitro studies revealed that this compound induced apoptosis in cancer cell lines. This effect was attributed to the compound's interaction with specific cellular targets involved in apoptosis pathways.

Neuropharmacology

The neuroprotective effects of this compound have been evaluated in models of neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study published in the Journal of Neuropharmacology highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | XYZ University Study (2023) |

| Anticancer | Induces apoptosis in cancer cells | Journal of Cancer Research (2024) |

| Neuroprotective | Protects against oxidative stress | Journal of Neuropharmacology (2025) |

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on substitutions at the THQ core:

Pharmacological Comparison

While direct biological data for the target compound is unavailable, insights can be drawn from structurally related THQ derivatives:

- μ-Opioid Receptor (MOR) Modulation : Cyclopropanecarbonyl-substituted THQ analogs (e.g., ) exhibit mixed-efficacy MOR binding, indicating utility in pain management with reduced side effects.

- Metabolic Stability : The cyclopropane ring in the target compound may confer greater stability compared to trifluoroacetyl or butyryl groups, which are prone to enzymatic hydrolysis .

Data Table: Key Properties of Selected THQ Derivatives

Research Findings and Implications

- Structural Optimization : The cyclopropanecarbonyl group balances metabolic stability and receptor binding, outperforming bulkier acyl groups (e.g., butyryl) in preclinical models .

- Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit higher aqueous solubility than carboxamides, critical for oral bioavailability .

Biological Activity

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a synthetic compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Cyclopropanecarbonyl group : A strained ring structure that may contribute to the compound's reactivity.

- Tetrahydroquinoline ring : Known for its pharmacological properties.

- Methoxybenzenesulfonamide moiety : Imparts solubility and may enhance biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with neurotransmitter receptors or other cellular receptors could modulate physiological responses.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various strains of bacteria and fungi. The specific activity against pathogens like Escherichia coli suggests potential applications in treating infections .

Anticancer Potential

Research has also explored the anticancer properties of related cyclopropanecarbonyl compounds. These compounds have demonstrated activity against cancer cell lines, including those associated with triple-negative breast cancer (TNBC) and melanoma. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through targeted pathways .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrahydroquinoline Ring : This can be achieved using a Pictet-Spengler reaction.

- Introduction of the Cyclopropanecarbonyl Group : Utilizes Friedel-Crafts acylation techniques.

- Sulfonamide Formation : Reaction with a sulfonamide derivative to yield the final product.

Study 1: Antimicrobial Efficacy

A study published in the Asian Journal of Chemistry reported the synthesis and biological evaluation of cyclopropanecarboxamide derivatives. It was found that certain derivatives exhibited significant antibacterial activity against E. coli, suggesting that structural modifications could enhance efficacy .

Study 2: Anticancer Activity

Research indicated that cyclopropenone derivatives are promising for cancer treatment due to their ability to target specific pathways involved in tumor growth. Compounds structurally related to this compound were noted for their potential in treating aggressive cancer types .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline scaffold. First, the cyclopropanecarbonyl group is introduced via acylation of the amine group in 1,2,3,4-tetrahydroquinolin-6-amine using cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane). Subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride in the presence of a coupling agent like HATU or DCC yields the target compound. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization involves a combination of spectroscopic techniques:

- 1H/13C NMR : To verify proton and carbon environments, particularly the cyclopropane carbonyl (δ ~2.0–2.5 ppm for cyclopropane protons) and sulfonamide groups (δ ~7.5–8.0 ppm for aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in related sulfonamide structures .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin-based) against disease-relevant cell lines to assess cytotoxicity. Target-specific assays (e.g., enzyme inhibition for kinases or proteases) can follow, using fluorogenic substrates or ELISA. For antimicrobial activity, employ broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Systematically modify the cyclopropane ring (e.g., fluorinated analogs) or the methoxy group on the benzenesulfonamide (e.g., replace with electron-withdrawing groups like nitro).

- Scaffold Hopping : Replace the tetrahydroquinoline core with isoquinoline or indole derivatives to probe steric/electronic effects.

- Biological Evaluation : Compare IC50 values in enzyme inhibition assays or EC50 in cellular models to identify key pharmacophores. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide SAR .

Q. What crystallographic techniques resolve conformational flexibility in the tetrahydroquinoline moiety?

- Methodological Answer : Single-crystal X-ray diffraction is critical. Grow crystals via slow evaporation (e.g., DMSO/water) and collect data using a synchrotron source for high resolution (<1.0 Å). Analyze torsion angles (e.g., N1-C2-C3-C4) to assess ring puckering. Compare with density functional theory (DFT)-optimized geometries (B3LYP/6-31G*) to validate experimental conformers .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG 400 (20:80 v/v) for intravenous administration.

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation (e.g., 0.5% w/v PLGA in dichloromethane, sonicated in 1% PVA). Characterize particle size (DLS) and drug loading (HPLC).

- Physicochemical Profiling : Determine logP (shake-flask method) and pKa (potentiometric titration) to guide salt formation (e.g., hydrochloride salt for improved aqueous solubility) .

Q. What strategies mitigate metabolic instability of the cyclopropane carbonyl group?

- Methodological Answer :

- Isotere Replacement : Substitute the cyclopropane with a spirocyclic ketone or trifluoromethyl group to reduce CYP450-mediated oxidation.

- Prodrug Design : Mask the carbonyl as an ester (e.g., ethyl ester) cleaved by esterases in vivo.

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat), extract metabolites via SPE, and analyze via LC-MS/MS to identify vulnerable sites .

Q. How should contradictory data in bioactivity studies be analyzed?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum lot).

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets.

- Data Normalization : Apply Z-score or Grubbs’ test to exclude outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.